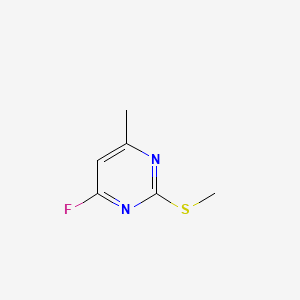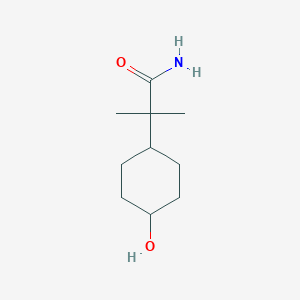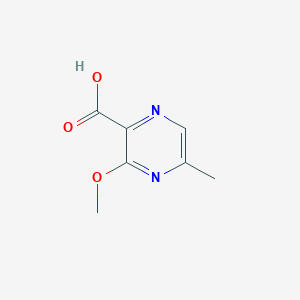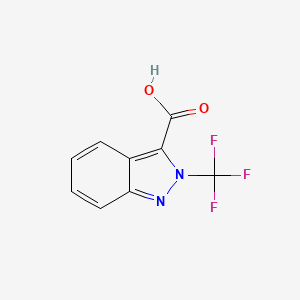
1-Acetylaziridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylaziridine-2-carboxylic acid is an organic compound that features both an aziridine ring and a carboxylic acid functional group The aziridine ring is a three-membered nitrogen-containing ring, which is known for its high strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetylaziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of aziridine with acetic anhydride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Substitution: The acetyl group can be substituted with other acyl groups through reactions with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Acylating Agents: Acyl chlorides, acetic anhydride
Major Products Formed:
- Substituted aziridines
- Ketones
- Carboxylic acids
Applications De Recherche Scientifique
1-Acetylaziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: Researchers use it to study the reactivity and stability of aziridine rings in biological systems.
Mécanisme D'action
The mechanism of action of 1-acetylaziridine-2-carboxylic acid primarily involves the reactivity of the aziridine ring. The high strain energy of the three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds, which can interact with molecular targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid: Lacks the acetyl group but shares the aziridine ring and carboxylic acid functionality.
1-Acetylaziridine: Contains the aziridine ring and acetyl group but lacks the carboxylic acid functionality.
Uniqueness: 1-Acetylaziridine-2-carboxylic acid is unique due to the presence of both the aziridine ring and the carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
741241-17-8 |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
1-acetylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9) |
Clé InChI |
LUCZWZLUXRQKTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)




![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)


![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)


